molecular formula C20H22FN5O3S2 B2386258 4-(diethylsulfamoyl)-N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide CAS No. 391888-41-8

4-(diethylsulfamoyl)-N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide

Cat. No.: B2386258
CAS No.: 391888-41-8
M. Wt: 463.55
InChI Key: CQEJEJRGFXSWAO-UHFFFAOYSA-N
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Description

4-(diethylsulfamoyl)-N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide is a useful research compound. Its molecular formula is C20H22FN5O3S2 and its molecular weight is 463.55. The purity is usually 95%.
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Scientific Research Applications

  • Synthetic Methodologies : Research indicates the development of efficient synthetic methodologies for similar compounds. For instance, the catalyst- and solvent-free synthesis of related heterocyclic amides through microwave-assisted Fries rearrangement has been demonstrated, offering a strategic approach for the preparation of complex benzamides (Moreno-Fuquen et al., 2019).

  • Inhibitor Studies : Certain derivatives have been explored as inhibitors of carbonic anhydrase isoenzymes, displaying varying levels of inhibitory action. This suggests potential applications in medical research and drug development (Supuran et al., 2013).

  • Antimicrobial and Antifungal Activities : Studies have been conducted on the antimicrobial and antifungal properties of sulfanilamide derivatives. These investigations are crucial in the search for new antibacterial and antifungal agents (Lahtinen et al., 2014).

  • Structural and Theoretical Analysis : Theoretical studies, such as density functional theory (DFT) calculations, have been employed to understand the behavior of similar compounds. This aids in the prediction of reactivity and properties of new derivatives (Xiao et al., 2008).

  • Drug Development : Some related compounds have been synthesized as candidates for inhibiting human carbonic anhydrases, a key enzyme in many physiological processes. This research contributes to drug discovery and the development of treatments for diseases like glaucoma (Tuğrak et al., 2020).

  • Crystallography and Molecular Interactions : Research into the crystallographic analysis of related compounds enhances the understanding of molecular interactions, which is vital for the design of new materials and drugs (Chinthal et al., 2020).

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN5O3S2/c1-3-25(4-2)31(28,29)17-11-5-14(6-12-17)19(27)22-13-18-23-24-20(30)26(18)16-9-7-15(21)8-10-16/h5-12H,3-4,13H2,1-2H3,(H,22,27)(H,24,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQEJEJRGFXSWAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NNC(=S)N2C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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